molecular formula C11H11N2O2 B1237849 Tryptophan radical

Tryptophan radical

Cat. No.: B1237849
M. Wt: 203.22 g/mol
InChI Key: UMQXPTSGLUXAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tryptophanyl radical is an alpha-amino-acid radical derived from tryptophan. It derives from a tryptophan. It is a conjugate base of a tryptophanyl radical cation.

Scientific Research Applications

Enzymatic Transformations

Tryptophan lyase (NosL) is a key enzyme that catalyzes the transformation of l-tryptophan into 3-methyl-2-indolic acid, a vital component in antibiotic biosynthesis. This process demonstrates the versatility of the 5'-deoxyadenosyl radical in chemical transformations, highlighting the radical's role in enzymatic processes (Bhandari, Fedoseyenko, & Begley, 2016).

Role in Electron Transfer and Catalytic Processes

The tryptophan radical is significant in biological electron transfer and catalytic reactions. Resonance Raman and other spectroscopic studies on azurin mutants provide insights into the structural differences between neutral tryptophan and its oxidized radical counterpart, underscoring the radical's role in electron transfer within proteins (Shafaat, Leigh, Tauber, & Kim, 2009).

Photochemical Functionalization in Peptides

A novel photochemical method leverages the unique photoactivity of tryptophan radicals for chemoselective radical functionalization of tryptophan-containing peptides. This process showcases the radical's utility in bioorthogonal chemistry and peptide modification (Laroche, Tang, Archer, Di Sanza, & Melchiorre, 2021).

Understanding Radical Behavior in Different Environments

Investigating tryptophan radicals in different environments, such as the hydrophobic core of azurin, helps in understanding the effects of protein environment on radical properties. This knowledge is crucial for comprehending electron transfer mechanisms in biological systems (Shafaat, Leigh, Tauber, & Kim, 2010).

Comparative Studies in Ribonucleotide Reductase

Studies comparing tryptophan and tyrosine radicals in ribonucleotide reductase illuminate the electronic structures of protein-associated neutral tryptophan free radicals, essential for understanding their role in radical transfer pathways and redox reactions in enzymes (Bleifuss et al., 2001).

Properties

Molecular Formula

C11H11N2O2

Molecular Weight

203.22 g/mol

InChI

InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15)

InChI Key

UMQXPTSGLUXAQK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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